Galanin (1-30) (human)
Overview
Description
Galanin (1-30), human is a 30-amino acid neuropeptide, and acts as an agonist of GalR1 and GalR2 receptors, with Kis of both 1 nM.
Mechanism of Action
Target of Action
Galanin (1-30) (human), also known as CID 16133823, is an endogenous peptide that primarily targets the Galanin Receptor 1 (GalR1) and Galanin Receptor 2 (GalR2) . These receptors are part of the G-protein coupled receptor family and play a crucial role in various endocrine, metabolic, and behavioral effects .
Mode of Action
Galanin (1-30) (human) acts as an agonist for the GalR1 and GalR2 receptors . This means it binds to these receptors and activates them, leading to a series of intracellular events. It has been shown to have an action on intestinal smooth muscle, insulin and somatostatin release, and synaptic neurotransmission .
Biochemical Pathways
Upon activation of the GalR1 and GalR2 receptors, Galanin (1-30) (human) influences several biochemical pathways. These include the regulation of intestinal smooth muscle contraction , modulation of insulin and somatostatin release , and alteration of synaptic neurotransmission . The exact downstream effects of these pathways can vary depending on the specific cellular context and the presence of other signaling molecules.
Result of Action
The activation of GalR1 and GalR2 receptors by Galanin (1-30) (human) leads to various molecular and cellular effects. These include the contraction of intestinal smooth muscle, modulation of insulin and somatostatin release, and changes in synaptic neurotransmission . These effects can have significant impacts on physiological processes such as digestion, glucose homeostasis, and neuronal communication.
Biochemical Analysis
Biochemical Properties
Galanin (1-30) (human) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts as an agonist of GalR1 and GalR2 receptors, with Ki values of both 1 nM . These interactions influence a range of biochemical processes, including the contraction of intestinal smooth muscle and the release of insulin and somatostatin .
Cellular Effects
The effects of Galanin (1-30) (human) on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with Alzheimer’s disease .
Molecular Mechanism
Galanin (1-30) (human) exerts its effects at the molecular level through various mechanisms. It binds to GalR1 and GalR2 receptors, influencing enzyme activation and changes in gene expression . It also displaces 125 I-labeled rat galanin with a Kd of 0.5 nM .
Temporal Effects in Laboratory Settings
It is known that it has long-term effects on cellular function observed in in vitro or in vivo studies .
Transport and Distribution
It is known that it has an impact on its localization or accumulation .
Subcellular Localization
It is known that it has an impact on specific compartments or organelles .
Biological Activity
Galanin (1-30) is an endogenous neuropeptide that plays a significant role in various physiological processes, including endocrine regulation, metabolic functions, and behavioral responses. This article provides a comprehensive overview of the biological activity of Galanin (1-30), emphasizing its mechanisms of action, effects on different bodily systems, and relevant research findings.
Overview of Galanin (1-30)
Galanin is a 30-amino acid neuropeptide that acts primarily as a receptor agonist for galanin receptors (GalR1, GalR2, and GalR3). It is predominantly expressed in the central nervous system (CNS) and peripheral tissues, influencing multiple physiological pathways such as appetite regulation, pain modulation, sleep-wake cycles, cognitive functions, and hormonal secretions including insulin and somatostatin .
The biological effects of Galanin (1-30) are mediated through its interaction with galanin receptors. Each receptor subtype has distinct roles:
- GalR1 : Primarily involved in modulating neurotransmitter release and has been implicated in anxiety and depression.
- GalR2 : Plays a crucial role in neuroprotection and is associated with reducing neuronal cell death in various injury models.
- GalR3 : Involved in inflammatory responses and has been shown to modulate immune cell activity.
1. Neuroprotective Role
Research indicates that Galanin (1-30) exhibits neuroprotective properties. Studies have demonstrated that exogenous administration of galanin can reduce neuronal cell death in models of excitotoxicity and neuroinflammation. For instance, in kainic acid-induced models of hippocampal injury, Galanin (1-30) significantly decreased cell death compared to controls .
2. Regulation of Appetite and Metabolism
Galanin (1-30) influences food intake and energy metabolism. It has been shown to stimulate appetite through actions in the hypothalamus. Additionally, it plays a role in regulating insulin secretion from pancreatic beta cells .
3. Modulation of Pain
Galanin is involved in nociception, where it can enhance or inhibit pain signaling depending on the context. It has been suggested that galanin may act as an analgesic agent under certain conditions by modulating neurotransmitter release in pain pathways .
4. Impact on Hormonal Secretion
Galanin (1-30) affects the secretion of various hormones from the anterior pituitary gland. Studies have shown that intravenous infusion can alter levels of hormones such as growth hormone and prolactin in humans .
Table 1: Summary of Key Studies on Galanin (1-30)
Case Study 1: Neuroprotection in Multiple Sclerosis
In a study examining post-mortem brain tissues from patients with multiple sclerosis (MS), researchers found that galanin expression was significantly upregulated within lesions. This suggests a potential neuroprotective role for galanin in chronic neurodegenerative conditions .
Case Study 2: Appetite Regulation
A clinical trial investigated the effects of Galanin (1-30) on appetite regulation in healthy volunteers. Results indicated that administration led to increased caloric intake, supporting its role as an appetite stimulant .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C139H210N42O43/c1-65(2)38-84(165-121(206)86(40-67(5)6)166-123(208)88(43-75-31-33-79(188)34-32-75)161-106(193)55-151-114(199)70(11)157-131(216)97(59-182)175-127(212)95(49-104(144)191)170-122(207)87(41-68(7)8)173-136(221)112(72(13)186)180-130(215)90(159-105(192)51-141)44-76-52-150-81-27-19-18-26-80(76)81)116(201)154-58-109(196)181-37-23-30-101(181)134(219)172-91(45-77-53-147-63-155-77)120(205)158-71(12)115(200)178-111(69(9)10)135(220)153-57-108(195)162-94(48-103(143)190)126(211)168-92(46-78-54-148-64-156-78)125(210)164-83(29-22-36-149-139(145)146)119(204)174-98(60-183)132(217)167-89(42-74-24-16-15-17-25-74)124(209)176-99(61-184)133(218)171-96(50-110(197)198)128(213)163-82(28-20-21-35-140)118(203)169-93(47-102(142)189)117(202)152-56-107(194)160-85(39-66(3)4)129(214)179-113(73(14)187)137(222)177-100(62-185)138(223)224/h15-19,24-27,31-34,52-54,63-73,82-101,111-113,150,182-188H,20-23,28-30,35-51,55-62,140-141H2,1-14H3,(H2,142,189)(H2,143,190)(H2,144,191)(H,147,155)(H,148,156)(H,151,199)(H,152,202)(H,153,220)(H,154,201)(H,157,216)(H,158,205)(H,159,192)(H,160,194)(H,161,193)(H,162,195)(H,163,213)(H,164,210)(H,165,206)(H,166,208)(H,167,217)(H,168,211)(H,169,203)(H,170,207)(H,171,218)(H,172,219)(H,173,221)(H,174,204)(H,175,212)(H,176,209)(H,177,222)(H,178,200)(H,179,214)(H,180,215)(H,197,198)(H,223,224)(H4,145,146,149)/t70-,71-,72+,73+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,111-,112-,113-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSXZYWGVAQSHI-RUKUCZSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C139H210N42O43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583203 | |
Record name | PUBCHEM_16133823 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3157.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119418-04-1 | |
Record name | PUBCHEM_16133823 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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